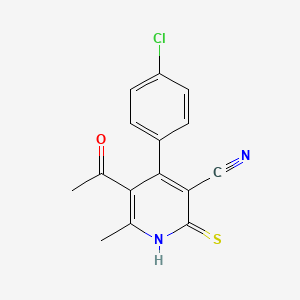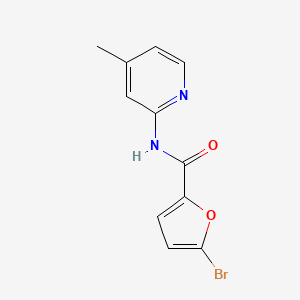
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. This compound is commonly referred to as ACCPN, and it belongs to the class of pyridine derivatives.
Mecanismo De Acción
The exact mechanism of action of ACCPN is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis in cancer cells. This is achieved through the activation of caspase enzymes, which are responsible for the programmed cell death pathway.
Biochemical and Physiological Effects:
ACCPN has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and suppress tumor angiogenesis. In addition, ACCPN has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACCPN in lab experiments is its high potency and selectivity towards cancer cells. This makes it a valuable tool for studying the underlying mechanisms of cancer cell growth and proliferation. However, one of the limitations of using ACCPN is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of ACCPN. One potential area of focus is the optimization of its chemical structure to enhance its potency and selectivity towards cancer cells. Another area of interest is the investigation of its potential applications in other fields, such as material science and catalysis. Furthermore, the development of new drug delivery systems may overcome the solubility issues associated with ACCPN and improve its efficacy in vivo.
Métodos De Síntesis
The synthesis of ACCPN involves the reaction between 4-chlorobenzaldehyde, malononitrile, and 2-acetylthiophene in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the pyridine ring. The resulting compound is then subjected to a thionation reaction to form the thioxo group.
Aplicaciones Científicas De Investigación
ACCPN has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, ACCPN has been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-8-13(9(2)19)14(12(7-17)15(20)18-8)10-3-5-11(16)6-4-10/h3-6H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAADURBPQMZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26669372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)


![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)
![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)
